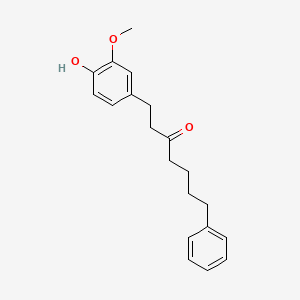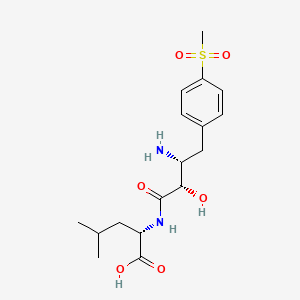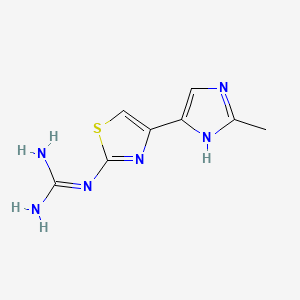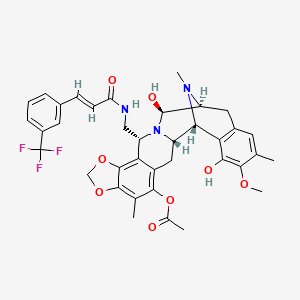
Tolonidina
Descripción general
Descripción
Tolonidine is a chemical compound known for its antihypertensive properties. It is an imidazoline receptor agonist, similar to moxonidine and rilmenidine . The compound is primarily used to manage high blood pressure by acting on specific receptors in the body.
Aplicaciones Científicas De Investigación
Tolonidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of imidazoline receptor agonists.
Biology: Tolonidine is employed in research on blood pressure regulation and cardiovascular health.
Medicine: The compound is investigated for its potential therapeutic effects in managing hypertension and related conditions.
Industry: Tolonidine is used in the development of antihypertensive drugs and other pharmaceutical products
Análisis Bioquímico
Biochemical Properties
Tolonidine interacts with imidazoline receptors, which are proteins that play a crucial role in the regulation of blood pressure . The nature of these interactions is primarily through binding, which triggers a series of biochemical reactions that ultimately lead to the lowering of blood pressure .
Cellular Effects
The primary cellular effect of Tolonidine is its impact on blood pressure regulation. It achieves this by interacting with imidazoline receptors, which are found in various types of cells, including those in the heart and blood vessels
Molecular Mechanism
The molecular mechanism of Tolonidine involves its binding to imidazoline receptors. This binding initiates a cascade of events that ultimately leads to the lowering of blood pressure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tolonidine involves the reaction of 2-chloro-4-methylphenylamine with glyoxal in the presence of ammonium acetate. This reaction forms the imidazoline ring, resulting in the production of Tolonidine .
Industrial Production Methods: Industrial production of Tolonidine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
Types of Reactions:
Oxidation: Tolonidine can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.
Reduction: The compound can be reduced under specific conditions, affecting the imidazoline ring.
Substitution: Tolonidine can participate in substitution reactions, especially at the chloro and methyl positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various halogenated derivatives of Tolonidine.
Mecanismo De Acción
Tolonidine exerts its effects by acting as an agonist at imidazoline receptors. These receptors are involved in the regulation of blood pressure. By stimulating these receptors, Tolonidine helps to lower blood pressure and reduce the workload on the heart . The molecular targets include specific receptors in the central nervous system and peripheral tissues.
Comparación Con Compuestos Similares
Moxonidine: Another imidazoline receptor agonist with similar antihypertensive properties.
Rilmenidine: Shares a similar mechanism of action and therapeutic use.
Clonidine: An alpha-2 adrenergic receptor agonist with overlapping applications in hypertension management
Uniqueness of Tolonidine: Tolonidine is unique in its specific receptor affinity and the resulting pharmacological profile. It offers a distinct balance of efficacy and side effects, making it a valuable option in the treatment of hypertension.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBTZIFLQYYPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate) | |
| Record name | Tolonidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80194815 | |
| Record name | Tolonidine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4201-22-3 | |
| Record name | Tolonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4201-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolonidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolonidine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tolonidine and how does it affect blood pressure?
A1: Tolonidine is a centrally acting alpha-2 adrenergic receptor agonist. [, ] This means it primarily interacts with alpha-2 adrenergic receptors in the central nervous system, specifically in the brainstem. [] Activation of these receptors reduces sympathetic outflow, leading to decreased norepinephrine release from peripheral sympathetic nerves. This, in turn, causes vasodilation and a decrease in heart rate, ultimately lowering blood pressure. [, , ]
Q2: Beyond its cardiovascular effects, does Tolonidine have other central nervous system activities?
A3: Yes, studies in rats have shown that Tolonidine, like Clonidine, can induce slow-wave sleep and a dose-dependent decrease in body temperature. [] These effects are also mediated through its action on central alpha-2 adrenergic receptors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)










